molecular formula C19H15NO3 B5731860 N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide

Cat. No.: B5731860
M. Wt: 305.3 g/mol
InChI Key: PDUCQSZBHVANLB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide is a chemical compound known for its unique structure, which includes a benzodioxole moiety and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with naphthalene-2-carboxylic acid in the presence of a suitable coupling agent. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzodioxole or naphthalene moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalene carboxamide group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-naphthalene-1-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-6-morpholinonicotinamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide is unique due to its specific combination of the benzodioxole and naphthalene carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(16-7-6-14-3-1-2-4-15(14)10-16)20-11-13-5-8-17-18(9-13)23-12-22-17/h1-10H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUCQSZBHVANLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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